N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine
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Overview
Description
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[c]chromen core structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[c]chromen core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the acetyl group: This step involves the acetylation of the benzo[c]chromen core using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with L-phenylalanine: The final step involves coupling the acetylated benzo[c]chromen with L-phenylalanine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The benzo[c]chromen core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine involves its interaction with specific molecular targets and pathways. The benzo[c]chromen core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of pro-inflammatory pathways or the activation of antioxidant defenses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tyrosine
- N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan
Uniqueness
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine is unique due to its specific combination of the benzo[c]chromen core and L-phenylalanine. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H25NO6 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H25NO6/c1-15-21(12-11-18-17-9-5-6-10-19(17)25(30)32-23(15)18)31-14-22(27)26-20(24(28)29)13-16-7-3-2-4-8-16/h2-4,7-8,11-12,20H,5-6,9-10,13-14H2,1H3,(H,26,27)(H,28,29)/t20-/m0/s1 |
InChI Key |
STEXEUVMBCWSQH-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)NC(CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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